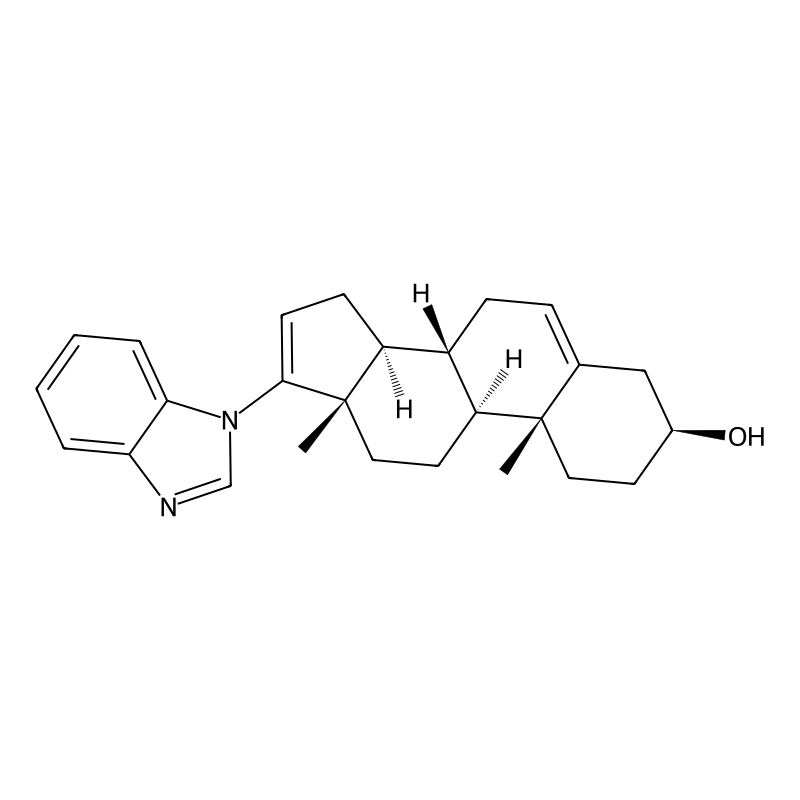

Galeterone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Galeterone (CAS 851983-85-2) is a steroidal small molecule developed for research in castration-resistant prostate cancer (CRPC). Unlike single-target agents, it is characterized by a triple mechanism of action: it functions as a competitive androgen receptor (AR) antagonist, an inhibitor of the CYP17A1 enzyme critical for androgen biosynthesis, and an inducer of AR protein degradation. [REFS-1, REFS-2] This multi-faceted approach to disrupting the androgen signaling pathway makes it a distinct tool for investigating both primary and acquired resistance to other antiandrogen therapies.

Direct substitution of Galeterone with single-mechanism compounds like Abiraterone (a CYP17A1 inhibitor) or Enzalutamide (an AR antagonist) is inappropriate for many research applications. Galeterone's value lies in its unique combination of three distinct mechanisms in a single molecule: CYP17A1 inhibition, AR antagonism, and AR degradation. [REFS-1, REFS-2] This third mechanism, the ability to reduce total AR protein levels, is a key differentiator not shared by Abiraterone and is mechanistically distinct from the antagonism offered by Enzalutamide. [3] Therefore, studies focused on overcoming resistance mediated by AR overexpression or specific AR variants require the specific multi-action profile of Galeterone.

References

- [1] Njar, V. C. O., & Brodie, A. M. H. (2015). Discovery and development of Galeterone (TOK-001 or VN/124-1) for the treatment of all stages of prostate cancer. Journal of Medicinal Chemistry, 58(5), 2077–2087.

- [2] Kwegyir-Afful, A. K., et al. (2015). Galeterone and VNPT55 induce proteasomal degradation of AR/ARV7, induce significant apoptosis via cytochrome c release and suppress growth of castration resistant prostate cancer xenografts in vivo. Oncotarget, 6(28), 26440–26460.

- [3] Yu, Z., et al. (2014). Galeterone prevents androgen receptor binding to chromatin and enhances degradation of mutant androgen receptor. Clinical Cancer Research, 20(15), 4075–4085.

Integrated CYP17A1 Inhibition and AR Antagonism in a Single Compound

Galeterone provides a dual-action profile by combining potent CYP17A1 inhibition with direct AR antagonism. Its inhibitory concentration for CYP17A1 lyase activity is quantitatively established, though it is approximately 3-fold less potent than Abiraterone in a head-to-head comparison (IC50 of ~100 nM vs 36 nM for Abiraterone). [1] However, unlike Abiraterone, Galeterone also acts as a direct AR antagonist, reducing basal PSA mRNA levels in LNCaP and VCaP cells in a manner similar to Enzalutamide, an effect not seen with the pure CYP17A1 inhibitor Abiraterone. [2]

| Evidence Dimension | CYP17A1 Lyase Inhibition (IC50) |

| Target Compound Data | ~100 nM |

| Comparator Or Baseline | Abiraterone: 36 ± 3 nM |

| Quantified Difference | Approx. 2.8x less potent than Abiraterone for CYP17A1 lyase inhibition |

| Conditions | In vitro assay with purified, recombinant human CYP17A1. |

This allows researchers to investigate the combined effects of androgen synthesis blockade and receptor antagonism using a single, well-defined molecule, avoiding the formulation and dosage complexities of using two separate compounds.

Demonstrated Efficacy in Enzalutamide-Resistant Preclinical Models

A critical procurement differentiator for Galeterone is its demonstrated activity in models of acquired resistance to other AR-targeted therapies. In preclinical studies using human prostate cancer cells selected for resistance to Enzalutamide, Galeterone treatment induced a pronounced reduction in AR protein levels and inhibited AR nuclear translocation, effects that were diminished with Enzalutamide treatment in these resistant cells. [1] This suggests a distinct mechanism for overcoming resistance that is not present in a standard AR antagonist.

| Evidence Dimension | Effect on AR protein levels and nuclear translocation |

| Target Compound Data | Pronounced reduction in AR protein and inhibition of nuclear translocation in enzalutamide-resistant cells |

| Comparator Or Baseline | Enzalutamide: Diminished effect in resistant cell lines |

| Quantified Difference | Qualitative but mechanistically significant difference in activity in resistant models |

| Conditions | In vitro preclinical models of enzalutamide-resistant human prostate cancer cells. |

For researchers studying mechanisms of resistance to second-generation antiandrogens, Galeterone offers a specific tool to probe pathways that remain active or emerge after Enzalutamide failure.

Unique Mechanism: Induction of Androgen Receptor (AR) Degradation

Unlike pure antagonists, Galeterone actively promotes the degradation of the AR protein. In LNCaP cells, which express a mutant AR (T878A), Galeterone treatment at 15 µM reduced steady-state AR protein levels by up to 84%. [1] This degradation mechanism has been shown to be effective against both full-length AR and the clinically relevant AR-V7 splice variant, which is a key driver of resistance to both Abiraterone and Enzalutamide. [2] This provides a clear mechanistic advantage over compounds that only block androgen synthesis or binding.

| Evidence Dimension | AR Protein Level Reduction (Degradation) |

| Target Compound Data | Up to 84% reduction in AR protein levels at 15 µM |

| Comparator Or Baseline | Abiraterone (no direct effect); Enzalutamide (antagonism, not degradation) |

| Quantified Difference | Offers a distinct AR degradation mechanism absent in key comparators |

| Conditions | In vitro, LNCaP human prostate cancer cells cultured in charcoal-stripped serum. |

This makes Galeterone an essential compound for research into AR-V7-mediated resistance or for developing therapeutic strategies based on targeted protein degradation rather than simple inhibition.

Investigating Mechanisms to Overcome Acquired Resistance in CRPC Models

Galeterone is the right choice for studies where cancer cell models have been made resistant to Enzalutamide or Abiraterone. Its ability to degrade the AR protein, including the AR-V7 splice variant, allows for the specific investigation of AR degradation as a strategy to bypass established resistance mechanisms. [1]

Probing the Effects of Simultaneous Androgen Synthesis and Receptor Blockade

For researchers aiming to study the synergistic or differential effects of blocking androgen production (via CYP17A1 inhibition) and directly antagonizing the AR, Galeterone provides a single, validated chemical tool. This simplifies experimental design by eliminating the need to co-administer and validate the activity of two separate inhibitors like Abiraterone and Bicalutamide. [2]

Developing Novel AR-Degrading Therapeutic Strategies

As a benchmark compound that induces AR degradation, Galeterone is suitable for use in screening assays or mechanistic studies aimed at identifying novel and more potent AR degraders. Its established activity against specific AR mutants (e.g., T878A) makes it a valuable positive control in such experimental workflows. [3]

References

- [1] Antonarakis, E. S., et al. (2014). AR-V7 and resistance to enzalutamide and abiraterone in prostate cancer. The New England Journal of Medicine, 371(11), 1028–1038.

- [2] Njar, V. C. O., & Brodie, A. M. H. (2015). Discovery and development of Galeterone (TOK-001 or VN/124-1) for the treatment of all stages of prostate cancer. Journal of Medicinal Chemistry, 58(5), 2077–2087.

- [3] Yu, Z., et al. (2014). Galeterone prevents androgen receptor binding to chromatin and enhances degradation of mutant androgen receptor. Clinical Cancer Research, 20(15), 4075–4085.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H371 (50%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Cytochrome P450 [EC:1.14.14.-]

CYP17 [HSA:1586] [KO:K00512]

Pictograms

Health Hazard

Other CAS

Wikipedia

Dates

2: Gupta E, Guthrie T, Tan W. Changing paradigms in management of metastatic Castration Resistant Prostate Cancer (mCRPC). BMC Urol. 2014 Jul 25;14:55. doi: 10.1186/1471-2490-14-55. PubMed PMID: 25062956; PubMed Central PMCID: PMC4167156.

3: Yu Z, Cai C, Gao S, Simon NI, Shen HC, Balk SP. Galeterone prevents androgen receptor binding to chromatin and enhances degradation of mutant androgen receptor. Clin Cancer Res. 2014 Aug 1;20(15):4075-85. doi: 10.1158/1078-0432.CCR-14-0292. Epub 2014 May 29. PubMed PMID: 24874833; PubMed Central PMCID: PMC4119496.

4: Stein MN, Patel N, Bershadskiy A, Sokoloff A, Singer EA. Androgen synthesis inhibitors in the treatment of castration-resistant prostate cancer. Asian J Androl. 2014 May-Jun;16(3):387-400. doi: 10.4103/1008-682X.129133. Review. PubMed PMID: 24759590; PubMed Central PMCID: PMC4023364.

5: Agarwal N, Di Lorenzo G, Sonpavde G, Bellmunt J. New agents for prostate cancer. Ann Oncol. 2014 Sep;25(9):1700-9. doi: 10.1093/annonc/mdu038. Epub 2014 Mar 20. PubMed PMID: 24658665.

6: Neuzillet Y, Flamand V, Lebdai S, Villers A, Lebret T. [Prostate cancer and new hormonal treatments: mechanism of action and main clinical results]. Prog Urol. 2013 Oct;23 Suppl 1:S34-43. doi: 10.1016/S1166-7087(13)70044-7. Review. French. PubMed PMID: 24314737.

7: Yin L, Hu Q. CYP17 inhibitors--abiraterone, C17,20-lyase inhibitors and multi-targeting agents. Nat Rev Urol. 2014 Jan;11(1):32-42. doi: 10.1038/nrurol.2013.274. Epub 2013 Nov 26. Review. PubMed PMID: 24276076.

8: Pinto Ã